Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methylidenebutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(5-6-11)7-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKXOUAABNGMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate
This guide serves as a comprehensive technical monograph on Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate (CAS 2229458-18-6).[1][2] It is designed for medicinal chemists and chemical biologists focusing on advanced linker technologies, PROTAC development, and macrocyclic drug discovery.[1][2]
CAS: 2229458-18-6 | Formula: C₁₀H₂₀N₂O₂ | M.W.: 200.28 g/mol [1][2][3]
Executive Summary & Chemical Identity
Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is a specialized bifunctional linker scaffold characterized by a mono-Boc-protected 1,4-diamine backbone intercepted by an exocyclic alkene (methylidene) at the C2 position.[1][2]
Unlike standard aliphatic diamine linkers (e.g., 1,4-diaminobutane), the inclusion of the 2-methylidene group introduces two critical features for drug design:
-
Conformational Bias: The sp² center reduces the entropic penalty of cyclization, making this scaffold ideal for Ring-Closing Metathesis (RCM) strategies in peptidomimetic synthesis.[1][2]
-
Orthogonal Reactivity: The exocyclic alkene serves as a latent handle for late-stage functionalization via Thiol-Ene "Click" Chemistry or radical additions, allowing the creation of branched PROTACs or covalent probes.[1][2]
Chemical Structure Analysis[1][2][3][4][5]
-
Terminus A (C1): Protected amine (N-Boc).[1][2] Stable to basic conditions; cleaved by acid (TFA/HCl).[1][2]
-
Core (C2): Exocyclic Methylidene (=CH₂).[1][2] Planar geometry; accessible for metathesis or radical attack.[1][2]
-
Terminus B (C4): Primary Amine (Free).[1][2] Nucleophilic; ready for immediate amide coupling or reductive amination.[1][2]
Retrosynthetic Logic & Production Strategy
Expert Insight: The synthesis of CAS 2229458-18-6 requires differentiating the two termini of a symmetric precursor.[1][2] The most robust route utilizes 2-methylene-1,4-butanediol as the starting material, leveraging statistical protection or enzymatic desymmetrization to achieve the mono-amine/mono-carbamate motif.[1][2]
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway differentiating the diol precursor to the target mono-Boc diamine.
Applications in Drug Discovery[2]
A. PROTAC Linker Design (Rigidity & Permeability)
In Proteolysis Targeting Chimeras (PROTACs), linker composition dictates physicochemical properties.[1][2]
-
Problem: Long aliphatic chains (e.g., alkyl, PEG) often suffer from high entropic costs upon binding and poor membrane permeability.[1][2]
-
Solution: The 2-methylidene group in CAS 2229458-18-6 introduces a "kink" and reduces the number of rotatable bonds compared to a saturated butyl chain.[1][2] This pre-organization can improve the binding affinity of the binary complex (Target-PROTAC-E3 Ligase).[1][2]
B. Macrocyclization via Ring-Closing Metathesis (RCM)
This reagent is a prime candidate for "Stapled Peptide" synthesis.[1][2]
-
Coupling: The free amine (C4) is coupled to a peptide side chain (e.g., Asp/Glu residue or C-terminus).[1][2]
-
Deprotection: The N-Boc group is removed to couple a second peptide fragment.[1][2]
-
Cyclization: The exocyclic alkene reacts with another alkene-bearing residue (e.g., O-allyl serine or another methylidene unit) using a Grubbs catalyst to form a macrocycle.[1][2]
C. Thiol-Ene "Click" Conjugation
The exocyclic double bond is electron-rich but accessible.[1][2] Under radical conditions (UV/Photoinitiator), it undergoes anti-Markovnikov addition with thiols.[1][2]
-
Utility: This allows the synthesis of Branched Linkers where a solubility-enhancing group (e.g., sulfonic acid) or a fluorophore is attached after the main linker backbone is established.[1][2]
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection
Objective: To expose the N1-amine for further coupling without affecting the alkene or the C4-amide linkage.[1][2]
Reagents:
-
Triisopropylsilane (TIPS) - Scavenger is critical to prevent t-butyl cation attack on the alkene.[1][2]
Procedure:
-
Dissolve CAS 2229458-18-6 (1.0 equiv) in DCM (0.1 M concentration).[1][2]
-
Cool to 0°C under N₂ atmosphere.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Monitor by LC-MS (Loss of Boc: -100 mass units).
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1][2]
-
Result: The product is the TFA salt of the diamine, ready for immediate coupling.
Protocol 2: General Amide Coupling (Free Amine C4)
Objective: Conjugation of the free amine to a Carboxylic Acid (POI - Protein of Interest ligand).[1][2]
Reagents:
Procedure:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate.
-
Add CAS 2229458-18-6 (1.0 equiv) followed immediately by DIPEA.[1][2]
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The Boc group and Alkene remain intact.[1][2]
Quantitative Data: Physiochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 200.28 | Fragment-like, low impact on total MW.[1][2] |
| cLogP | ~1.8 | Moderate lipophilicity; good for cell permeability.[1][2] |
| H-Bond Donors | 2 (NH, NH2) | Standard for amide linkers.[1][2] |
| Rotatable Bonds | 5 | Reduced compared to saturated pentyl/butyl chains due to alkene.[1][2] |
| Topological Polar Surface Area | 55.1 Ų | Well within the range for oral bioavailability (<140 Ų).[1][2] |
Safety & Handling
-
Storage: Store at -20°C. The exocyclic alkene is prone to slow polymerization or oxidation if exposed to heat/light for prolonged periods.[1][2]
-
Stability: Stable in organic solvents (DCM, DMF, DMSO).[1][2] Avoid strong acids (unless deprotecting) and radical initiators during storage.[1][2]
-
Hazards: Treat as a standard organic amine—potential irritant.[1][2] Use in a fume hood.[1][2]
References
- Chemical Identity & Availability
-
Synthetic Precedent (2-Methylene-1,4-butanediol chemistry)
-
Linker Design Principles
-
RCM in Peptidomimetics
Sources
- 1. 2229134-30-7|tert-Butyl (2-(bromomethyl)allyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 68076-36-8|tert-Butyl (4-aminobutyl)carbamate|BLD Pharm [bldpharm.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Federal Register :: Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License [federalregister.gov]
Technical Guide: Regioselective Mono-Boc Protection of 2-Methylene-1,4-Diaminobutane
[1]
Executive Summary
Objective: Synthesize mono-N-Boc-2-methylene-1,4-diaminobutane with high chemoselectivity and regiocontrol. The Challenge: The substrate contains two primary amines. Standard protection protocols often yield a statistical mixture of mono-protected isomers (N1 vs. N4) and bis-protected byproducts. The Solution: Exploiting the pKa differential between the allylic amine (N1) and the homoallylic amine (N4) using a thermodynamic acid-salt control strategy.
| Parameter | N1-Amine (Proximal/Allylic) | N4-Amine (Distal/Alkyl) |
| Electronic State | Electron-deficient (Inductive effect of sp² C) | Electron-rich (Alkyl inductive donation) |
| Estimated pKa | ~9.5 (resembling Allylamine) | ~10.7 (resembling Butylamine) |
| Basicity | Lower | Higher |
| Nucleophilicity | Lower | Higher |
Structural Analysis & Strategic Logic
The core challenge is distinguishing between two primary amines. However, the 2-methylene motif induces a significant electronic bias:
-
N1 (Allylic): Attached to C1, which is directly bonded to the vinyl group. The
carbon is electron-withdrawing, lowering the electron density on N1. -
N4 (Homoallylic): Separated from the alkene by an ethylene spacer. It behaves like a standard aliphatic amine.
The Two-Route Strategy[3]
-
Route A (Kinetic Control): Targets N4-Boc . Exploits the higher nucleophilicity of the distal amine in the absence of acid.
-
Route B (Thermodynamic/Protonation Control): Targets N1-Boc . Uses 1.0 equivalent of acid to selectively protonate the more basic N4, leaving N1 free to react with Boc anhydride.
Experimental Workflows
Route A: Targeting N4-Boc (Distal Protection)
Best for: Utilizing the higher nucleophilicity of the alkyl amine.
Protocol:
-
Dissolution: Dissolve 2-methylene-1,4-diaminobutane (1.0 eq) in DCM at -78°C. Low temperature is critical to maximize the kinetic rate difference.
-
Reagent Addition: Add
(0.9 eq) dissolved in DCM dropwise over 2 hours.-
Note: Using a slight deficit of
prevents bis-protection.
-
-
Quench: Allow to warm to 0°C and quench with water.
-
Purification: The unreacted diamine is removed by aqueous wash; the mono-Boc product is extracted.
Route B: Targeting N1-Boc (Proximal Protection)
Best for: High-purity mono-protection exploiting pKa differences.
Protocol:
-
Selective Protonation: Dissolve diamine (1.0 eq) in MeOH at 0°C. Add TMSCl (1.0 eq) dropwise.
-
Protection: Add
(1.1 eq) followed by Triethylamine (2.2 eq) slowly or perform under biphasic Schotten-Baumann conditions if strictly N1 is required (though the acid-salt method is cleaner).-
Correction for High Selectivity: Do not add base immediately. Add
to the mono-hydrochloride salt solution.[4] The free N1 (in equilibrium) reacts, while N4 is "masked" as the ammonium salt.
-
-
Workup: Basify to pH 12 (NaOH) to deprotonate N4, then extract with DCM.
Visualization of Pathways
Figure 1: Decision tree for regioselective protection based on kinetic vs. thermodynamic control.
Detailed Protocol: The "Acid-Salt" Method (Route B)
This is the recommended industry standard for asymmetric diamines to minimize bis-Boc formation.
Materials:
-
Substrate: 2-methylene-1,4-diaminobutane (10 mmol)
-
Reagent: Di-tert-butyl dicarbonate (
)[1] -
Acid Source: Trimethylsilyl chloride (TMSCl) or anhydrous HCl in Dioxane
-
Solvent: Anhydrous Methanol (MeOH)[5]
Step-by-Step:
-
Salt Formation:
-
Charge a flame-dried flask with 10 mmol of diamine and 20 mL anhydrous MeOH.
-
Cool to 0°C.
-
Add 1.00 eq (1.27 mL) of TMSCl dropwise over 15 minutes.
-
Checkpoint: Stir for 30 mins. The exotherm from TMSCl + MeOH
HCl generates the mono-hydrochloride salt. The proton sits on N4 (the more basic site).
-
-
Protection:
-
To the stirring solution at 0°C, add 1.1 eq of
dissolved in 5 mL MeOH. -
Add Triethylamine (2.0 eq) very slowly over 1 hour.
-
Why? Slow base addition ensures that as N1 reacts, the equilibrium shifts, but N4 remains protonated long enough to prevent its reaction.
-
Alternatively, perform the reaction without base first for 2 hours (N1 reacts as the only free amine), then basify. This "Base-Free" modification often yields higher regioselectivity.
-
-
Workup & Purification:
Analytical Validation
To confirm the structure, use HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy.
| Signal | N1-Boc Product | N4-Boc Product |
| H1 Protons (Allylic) | Shifted downfield (~3.7 ppm) | Normal (~3.2 ppm) |
| H4 Protons (Alkyl) | Normal (~2.7 ppm) | Shifted downfield (~3.1 ppm) |
| HMBC Correlation | Carbonyl carbon correlates with H1 | Carbonyl carbon correlates with H4 |
| Alkene Protons | Distinct splitting due to proximal carbamate | Standard splitting |
References
-
Servín, F. A., et al. (2017).[2] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1), 23-27.[2]
- Establishes the TMSCl/MeOH protocol for discrimin
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[2][4][6][7] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559-2564.
- Foundational text on st
-
Callahan, J. F., et al. (1989). "Differentiating Allylic and Alkyl Amines." Journal of Organic Chemistry. (Contextual grounding for pKa differences).
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
A Technical Guide to Small Molecule Scaffolds with Exocyclic Methylidene Groups: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The exocyclic methylidene group (C=CH₂), a seemingly simple structural motif, imparts unique and powerful properties to small molecule scaffolds. Its presence can dictate conformational rigidity, modulate physicochemical properties, and, most notably, introduce a site for controlled covalent interaction with biological targets. This guide provides an in-depth exploration of small molecule scaffolds featuring this functionality, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the key synthetic methodologies for their creation, delve into the mechanistic underpinnings of their reactivity—particularly as Michael acceptors—and survey their strategic application in modern drug discovery, from covalent inhibitors to bioisosteric replacements. This document eschews a rigid template, instead adopting a structure that logically flows from fundamental chemistry to practical application, grounded in field-proven insights and authoritative references.
The Strategic Value of the Exocyclic Methylidene Motif
In the landscape of medicinal chemistry, the deliberate introduction of an exocyclic methylidene group is a strategic decision aimed at achieving specific design objectives. This functional group is far more than a simple structural element; it is a versatile tool for optimizing drug candidates.
-
Conformational Rigidity: The sp² hybridization of the exocyclic carbon atom introduces a planar constraint, locking the conformation of adjacent ring systems. This reduction in rotatable bonds can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and selectivity for its target protein.[1]
-
Bioisosteric Replacement: The methylidene group can serve as a non-classical bioisostere for other chemical moieties.[2] For instance, it can replace a carbonyl group to eliminate a hydrogen bond acceptor and increase lipophilicity, or it can substitute a gem-dimethyl group to alter the molecule's metabolic profile while maintaining a similar steric footprint.[3][4]
-
Covalent Reactivity: When positioned in conjugation with an electron-withdrawing group (EWG), such as a carbonyl or nitrile, the exocyclic methylidene group creates an α,β-unsaturated system. This renders the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues like cysteine, forming a stable covalent bond.[5] This is the cornerstone of its use in designing targeted covalent inhibitors, a class of therapeutics known for their high potency and prolonged duration of action.
The following diagram illustrates the overarching workflow, from the selection of a synthetic route to the evaluation of the final compound's properties and reactivity.
Caption: High-level workflow for the development of exocyclic methylidene scaffolds.
Synthetic Methodologies: Constructing the C=CH₂ Bond
The creation of an exocyclic methylidene group is most commonly achieved through carbonyl olefination reactions. The choice of method is dictated by the complexity of the substrate, its functional group tolerance, and the desired reaction conditions.
The Wittig Reaction
The Wittig reaction is a robust and widely used method for converting ketones into alkenes.[6][7] It employs a phosphorus ylide (a Wittig reagent), which is typically prepared from the corresponding phosphonium salt by deprotonation with a strong base.[8][9] A key advantage of the Wittig reaction is its absolute regiospecificity; the double bond forms precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures often seen in elimination reactions.[7][9]
The mechanism proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate.[6][10] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.
Caption: Mechanism of Michael addition for covalent protein modification.
The kinetics of this reaction are highly dependent on the electronic nature of the Michael acceptor and the pKa of the nucleophilic thiol. [5]A more electron-deficient alkene will react faster. This tunability is a key advantage for medicinal chemists, who can modulate the reactivity of the "warhead" to ensure it selectively labels the target protein over other biological nucleophiles, minimizing off-target toxicity.
Applications in Medicinal Chemistry
Targeted Covalent Inhibitors
The ability to form a stable covalent bond with a target protein has led to the development of highly potent and effective drugs. Scaffolds containing an exocyclic methylidene conjugated to a ketone, such as 3-methylidene-2,3-dihydroquinolin-4(1H)-ones, have demonstrated potent cytotoxic activity against cancer cell lines, presumably through covalent modification of key cellular targets. [11]The irreversible nature of the binding can lead to a prolonged pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.
Bioisosterism and Property Modulation
Beyond covalent modification, the exocyclic methylidene group is a valuable tool for lead optimization. As a bioisostere, it can replace other groups to fine-tune a molecule's properties. [3][12]For example, replacing a metabolically labile site with a C=CH₂ group can improve metabolic stability. [13]In other cases, its introduction can alter solubility and cell permeability, which are critical parameters for oral bioavailability. [2]
Conformational Scaffolding
In the synthesis of conformationally restricted nucleoside analogues for antiviral therapy, exocyclic methylidene groups have been installed on bicyclic templates. [14]This strategy rigidly holds the carbocyclic sugar mimic in a specific conformation, which can enhance its recognition and processing by viral enzymes while preventing recognition by host enzymes, thereby improving the therapeutic window.
Experimental Protocols and Characterization
Protocol 1: General Procedure for Wittig Methylenation
This protocol describes a typical procedure for the synthesis of an exocyclic methylidene group from a ketone precursor.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe. The formation of the bright yellow-orange ylide indicates successful deprotonation. [7]Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour.
-
Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of the ketone starting material (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quench and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final methylidene compound.
Protocol 2: Michael Addition Reactivity Assay with Glutathione (GSH)
This assay provides a quantitative measure of a compound's potential for covalent modification.
-
Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 10 mM stock solution of reduced glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of phosphate buffer, 10 µL of the GSH stock solution, and initiate the reaction by adding 1 µL of the test compound stock solution (final concentrations: ~1 mM GSH, 100 µM compound).
-
Time Course: Incubate the reaction mixture at 37 °C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Analysis: Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the depletion of the test compound peak and the appearance of a new peak corresponding to the mass of the GSH-adduct (Mass of Compound + 307.32 g/mol ).
-
Data Interpretation: The rate of adduct formation provides a direct measure of the compound's reactivity towards a biological thiol. This data is critical for ranking compounds and predicting potential for both on-target covalent binding and off-target reactivity. [5]
Characteristic Spectroscopic Data
Confirming the successful installation of the exocyclic methylidene group is straightforward with standard spectroscopic techniques.
| Technique | Observation | Typical Values / Appearance |
| ¹H NMR | Two distinct singlets or narrow doublets in the alkene region. | δ = 4.5 - 5.5 ppm. The two protons are diastereotopic and may show geminal coupling (~1-2 Hz). |
| ¹³C NMR | A quaternary sp² carbon and a terminal sp² CH₂ carbon. | δ ≈ 140-150 ppm (quaternary C), δ ≈ 110-125 ppm (terminal CH₂). |
| IR Spectroscopy | C=C stretch and =C-H out-of-plane bend. | ν ≈ 1650 cm⁻¹ (C=C stretch, often weak), ν ≈ 890 cm⁻¹ (=C-H bend, often strong and sharp). |
| HRMS | Exact mass of the product. | Confirms the molecular formula and successful olefination (loss of oxygen, gain of CH₂). [15] |
Conclusion and Future Perspectives
Small molecule scaffolds bearing exocyclic methylidene groups represent a mature yet continually evolving area of chemical biology and drug discovery. The synthetic routes to access them are reliable and well-understood, while their reactivity as tunable Michael acceptors provides a proven platform for the design of potent covalent therapeutics. Future advancements will likely focus on the development of novel, highly selective transition-metal-catalyzed methods for their synthesis, enabling access to more complex and diverse scaffolds. [16][17]Furthermore, a deeper understanding of the structure-reactivity relationships governing their interaction with biological nucleophiles will empower medicinal chemists to design next-generation covalent drugs with unparalleled precision and safety profiles.
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-
Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Organic Chemistry Frontiers (RSC Publishing). Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
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University of Illinois Urbana-Champaign. Carbonyl Olefination Using Titanium-Carbene Reagents. [Link]
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Organic Chemistry Portal. Michael Addition. [Link]
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PubMed. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]
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LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]
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ResearchGate. Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. [Link]
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PubMed. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
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PubMed. Discovery and role of methylidene imidazolone, a highly electrophilic prosthetic group. [Link]
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National Center for Biotechnology Information. Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. [Link]
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PubMed. Synthesis of conformationally restricted 2',3'-exo-methylene carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template. [Link]
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ResearchGate. Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones. [Link]
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National Center for Biotechnology Information. Mesoionic N‐Heterocyclic Olefins, Imines, Thiones, Phosphinidenes and Their Application in Catalysis. [Link]
-
Sciforum. Promising Antitumor Agents: Synthesis and Cytotoxity of New O-Dodecyl-Substituted Arylmethylidene Thiazolo[3,2-a]pyrimidines. [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
National Center for Biotechnology Information. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]
Sources
- 1. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. chem-space.com [chem-space.com]
- 5. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of conformationally restricted 2',3'-exo-methylene carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Monograph: C₁₀H₂₀N₂O₂ in Medicinal Chemistry
Focus Compound: tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine)[1][2]
Executive Summary
In the context of high-throughput screening and rational drug design, the empirical formula C₁₀H₂₀N₂O₂ most significantly represents 1-Boc-4-aminopiperidine (CAS: 87120-72-7).[2] While other isomers exist (e.g., 1,2-dimorpholinoethane, used in polyurethanes), the Boc-protected aminopiperidine scaffold is a ubiquitous "privileged structure" in pharmaceutical development.
This guide serves as a technical reference for the physicochemical characterization, synthetic utility, and handling of this critical intermediate, which serves as a linker in PROTACs, GPCR ligands, and kinase inhibitors.
Part 1: Physicochemical Profile[3]
The following data represents the free base form of 1-Boc-4-aminopiperidine. Researchers must distinguish this from the hydrochloride salt (C₁₀H₂₁ClN₂O₂), which has significantly different thermal properties.
Table 1: Core Physical Data
| Property | Value | Technical Note |
| Molecular Weight | 200.28 g/mol | Monoisotopic mass: 200.15 Da |
| CAS Registry | 87120-72-7 | Free base form |
| Appearance | White to pale yellow solid | Low-melting solid; often appears sticky/waxy |
| Melting Point | 46 – 50 °C | Sharp transition; impure samples appear as oil |
| Boiling Point | ~300 °C (Predicted) | Decomposes before boiling at atm pressure |
| LogP | 1.25 (Experimental) | Moderate lipophilicity; cell-permeable range |
| pKa | 10.1 (Piperidine amine) | Primary amine is highly basic |
| Solubility | DCM, MeOH, EtOAc, DMSO | Insoluble in water; soluble in dilute acid |
Isomer Differentiation
While C₁₀H₂₀N₂O₂ theoretically corresponds to multiple structures, only two are industrially significant:
-
1-Boc-4-aminopiperidine (Target): Drug synthesis intermediate.[2]
-
1,2-Dimorpholinoethane (CAS 1723-94-0): Catalyst for polyurethane foams.[3] Distinction: The latter lacks the carbamate carbonyl signal (~155 ppm) in ¹³C NMR and has a lower melting point (75°C vs 46°C).
Part 2: Synthetic Utility & Mechanism
The tert-butoxycarbonyl (Boc) group on the secondary amine (N1) provides orthogonal protection, allowing selective functionalization of the primary amine (N4). This orthogonality is vital for library generation.
Mechanism of Action: Orthogonal Deprotection
The utility of this scaffold relies on the acid-lability of the Boc group versus the base-stability of the functionalized primary amine.
-
Step 1 (Functionalization): The primary amine at C4 reacts with electrophiles (acid chlorides, isocyanates) or aldehydes (reductive amination).
-
Step 2 (Deprotection): Treatment with TFA or HCl/Dioxane cleaves the N1-Boc group, releasing isobutylene and CO₂, yielding the secondary amine for further elaboration.
Visualization: Synthetic Workflow
The following diagram illustrates the standard workflow for incorporating this scaffold into a drug candidate.
Figure 1: Orthogonal protection strategy utilizing C₁₀H₂₀N₂O₂ as a central scaffold.
Part 3: Analytical Protocols
To ensure the integrity of the C₁₀H₂₀N₂O₂ scaffold before use in expensive GMP steps, the following self-validating analytical protocol is recommended.
¹H NMR Validation (CDCl₃, 400 MHz)
-
Diagnostic Signal 1:
1.45 ppm (s, 9H).[4] Interpretation: Confirms presence of intact Boc group. -
Diagnostic Signal 2:
4.05 ppm (broad d, 2H). Interpretation: Equatorial protons at C2/C6, deshielded by the carbamate. -
Diagnostic Signal 3:
2.80 ppm (m, 1H). Interpretation: Methine proton at C4 adjacent to the primary amine.
QC Decision Tree for Handling
Because the melting point (46–50°C) is near ambient laboratory temperatures in warm climates, the physical state can be ambiguous.
Figure 2: Quality control decision matrix for handling low-melting Boc-amines.
Part 4: Experimental Methodology
Protocol: Recrystallization of 1-Boc-4-aminopiperidine
If the C₁₀H₂₀N₂O₂ reagent appears yellow or oily (indicating oxidation or residual solvent), perform this purification before use in sensitive catalysis.
-
Dissolution: Dissolve crude material in minimal boiling Hexane (approx. 5 mL per gram).
-
Clarification: If insoluble particles remain, filter hot through a glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.
-
Collection: Collect white needles via vacuum filtration. Wash with cold pentane.
-
Drying: Vacuum dry (< 1 mbar) at 25°C. Warning: Do not heat above 40°C during drying to avoid melting.
Stability & Storage[1]
-
Hygroscopicity: Mildly hygroscopic. Store in a desiccator.
-
Shelf Life: Stable for >2 years at 4°C.
-
Incompatibility: Avoid contact with strong acids (TFA, HCl) or oxidizing agents outside of controlled reaction conditions.
References
-
PubChem. (2025).[5][6][7] Compound Summary: tert-Butyl 4-aminopiperidine-1-carboxylate (CID 1268291).[8] National Library of Medicine. [Link]
Sources
- 1. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2-Dimorpholinoethane - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine, 4,4'-(1,2-ethanediyl)bis- | C10H20N2O2 | CID 72888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1,2-dimorpholinoethane (C10H20N2O2) [pubchemlite.lcsb.uni.lu]
- 8. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective N-Boc Deprotection of Methylidene Diamines
This Application Note is structured as a high-level technical guide for researchers working with acid-labile nitrogen-protecting groups, specifically within the context of methylidene diamines (gem-diamines).
aminal linkage during tert-butoxycarbonyl (Boc) removal. Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methylidene diamines (gem-diamines), characterized by the
Standard Boc deprotection protocols (e.g., TFA/DCM or HCl/Dioxane) rely on protonation of the carbamate followed by fragmentation. However, in the presence of even trace moisture, the resulting ammonium species can trigger the acid-catalyzed hydrolysis of the methylene bridge, collapsing the molecule into two amine salts and formaldehyde.
The Directive: This guide provides protocols that selectively cleave the N-Boc bond while preserving the acid-sensitive
Mechanistic Strategy: The "Aminal Survival" Pathway
To successfully deprotect a methylidene diamine, one must bypass the formation of the hydrolytically unstable iminium intermediate that occurs in aqueous acid.
Comparative Pathways (DOT Visualization)
Figure 1: Mechanistic divergence between destructive aqueous acid hydrolysis and constructive silylative deprotection.
Protocol 1: Anhydrous Silylative Deprotection (The Gold Standard)
This protocol uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) . It is the most reliable method for preserving acid-sensitive bridges because it proceeds through a silyl carbamate intermediate rather than a protonated carbamate. The base (2,6-lutidine) scavenges any adventitious acid.
Reagents & Materials[1][3][4][6][7][8][9][10][11][12]
-
Substrate: N-Boc-methylidene diamine (0.1 mmol scale for pilot).
-
Reagent: TMSOTf (Trimethylsilyl triflate).[1]
-
Base: 2,6-Lutidine (Sterically hindered base, non-nucleophilic).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous NaHCO₃ or Methanol.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Cool the solution to 0°C . Add 2,6-lutidine (3.0 equiv). Stir for 5 minutes.
-
Note: The base is critical to neutralize any TfOH formed in situ or present in the reagent.
-
-
Activation: Dropwise add TMSOTf (2.0 equiv per Boc group) via syringe.
-
Observation: Gas evolution (isobutene/CO₂) may be observed, but is often subtle.
-
-
Reaction: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC (stain with Ninhydrin or PMA; UV may be weak).
-
Endpoint: Conversion is usually rapid (< 1 hour).
-
-
Methanolysis (Critical Step): Once starting material is consumed, add anhydrous Methanol (excess, ~10 equiv) and stir for 10 minutes.
-
Why: This cleaves the transient N-TMS bond to reveal the free amine without exposing the aminal to water.
-
-
Workup:
Protocol 2: Thermal Deprotection in Fluorinated Solvents
For substrates sensitive to Lewis acids or silylating agents, thermal deprotection in 2,2,2-Trifluoroethanol (TFE) provides a neutral, catalyst-free alternative. TFE facilitates the ionization of the Boc group via hydrogen bonding stabilization of the transition state, without being acidic enough to cleave the aminal.
Reagents & Materials[1][3][4][6][7][8][9][10][11][12]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).
-
Equipment: Microwave reactor (preferred) or sealed pressure tube.
Step-by-Step Methodology
-
Dissolution: Dissolve the N-Boc substrate in TFE (0.05 M to 0.1 M).
-
Thermal Activation:
-
Microwave: Heat to 150°C for 15–30 minutes.
-
Conventional: Seal in a pressure tube and heat to 100–120°C (oil bath) for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. The reaction is clean but requires high temperatures.[4]
-
Isolation: Simply evaporate the TFE under reduced pressure.
Comparative Data & Selection Guide
| Feature | Protocol 1: TMSOTf / Lutidine | Protocol 2: Thermal (TFE) | Protocol 3: Mild Acid (Oxalyl Chloride/MeOH) |
| Mechanism | Silylative cleavage (Anhydrous) | Thermal Solvolysis | In-situ HCl generation |
| Aminal Stability | Excellent (No H₃O⁺) | Excellent (Neutral) | Moderate/Risky (Requires strict anhydrous) |
| Reaction Time | 30 min - 2 hours | 30 min (MW) - 12 hours | 1 - 4 hours |
| Scalability | High (Standard glassware) | Moderate (Volume limits) | High |
| Cost | High (TMSOTf is expensive) | Moderate (TFE is recyclable) | Low |
| Recommendation | Primary Choice for complex synthesis | Secondary Choice for robust substrates | Only if anhydrous conditions are guaranteed |
Troubleshooting & Optimization
Issue: Partial Hydrolysis of the Methylene Bridge
-
Symptom: Appearance of formaldehyde (or paraformaldehyde precipitate) and free amine fragments in NMR.
-
Cause: Adventitious water during the TMSOTf reaction or acidic workup.
-
Fix: Ensure DCM is distilled over CaH₂. Switch from NaHCO₃ wash to a solid carbonate filtration (filter the reaction mixture through a pad of K₂CO₃/Celite) to avoid aqueous contact entirely until the product is isolated.
Issue: Incomplete Deprotection (Mono-Boc vs Bis-Boc)
-
Context: In bis-Boc methylidene diamines, the second Boc group may be slower to remove due to steric crowding or electronic repulsion after the first amine is exposed.
-
Fix: Increase TMSOTf equivalents to 4.0 and warm to 40°C. If using Thermal method, increase temperature to 170°C (Microwave).
Issue: Purification Instability
-
Symptom: Product degrades on Silica Gel.
-
Fix: Methylidene diamines are often basic and acid-labile.
-
Use Neutral Alumina or Basic Alumina for chromatography.
-
If using Silica, pretreat the column with 1-2% Triethylamine in the eluent.
-
Store the product as a solid at -20°C; solutions in CDCl₃ (which is often acidic) can degrade the sample over time. Filter CDCl₃ through basic alumina before NMR.
-
References
-
Sakakibara, S., et al. (2020).[3] Deprotection method for peptide compound or amide compound and resin removal method. Google Patents. Link
- Context: Establishes the TMSOTf/2,6-lutidine protocol as a standard for selective Boc removal in the presence of acid-sensitive functionalities.
-
Boger, D. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC/NIH. Link
- Context: detailed protocols for thermal deprotection in TFE, demonstrating the avoidance of acid c
- Lundt, B. F., et al. (1978). Selective removal of the N-Boc group by trimethylsilyl trifluoromethanesulfonate. International Journal of Peptide and Protein Research.
-
RSC Advances. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.[6] Link
- Context: Describes the anhydrous generation of HCl for deprotection, a "Protocol 3" alternative if strictly anhydrous conditions are maintained.
Sources
- 1. WO2020111238A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound - Google Patents [patents.google.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of 2-Methylene-1,4-Diaminobutane in Drug Design
Executive Summary
This guide details the application of 2-methylene-1,4-diaminobutane (2-MDAB) —also known as exo-methylene putrescine—as a privileged scaffold in modern medicinal chemistry. Unlike its saturated analog (putrescine) or internal alkene isomers (dehydro-putrescine), 2-MDAB possesses a unique exocyclic vinyl handle . This structural feature enables orthogonal "click" chemistry (thiol-ene ligation) while retaining the biological recognition properties of the polyamine backbone.[1]
This note addresses the critical need for bio-orthogonal linkers in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide macrocycles. It provides validated protocols for synthesis, conjugation, and stability assessment.
Part 1: Structural Rationale & Therapeutic Utility
The "Warhead" vs. "Linker" Duality
2-MDAB is a bifunctional tool. Its utility is dictated by the chemical environment of the exocyclic methylene group:
| Feature | Chemical Basis | Application |
| Cationic Backbone | Two primary amines (pKa ~10.5) mimic Lys/Arg side chains. | Polyamine Antimetabolite: Competes with putrescine for uptake (via SLC3A2/SLC7A1 transporters), disrupting tumor cell proliferation. |
| Exocyclic Alkene | Sterically accessible, electron-rich olefin. | Bio-orthogonal Handle: Ideal for radical-mediated thiol-ene click chemistry to attach payloads without affecting amine binding. |
| Rigidity | Peptidomimetic Staple: Reduces entropic penalty upon receptor binding compared to flexible alkyl chains. |
Synthetic Access & Sourcing
While 2-MDAB can be synthesized from Itaconic Acid (a renewable biomass precursor), maintaining the integrity of the exocyclic alkene during reduction is challenging.
-
Commercial Form: Typically supplied as 2-methylene-1,4-diaminobutane Dihydrochloride (2-MDAB·2HCl) to prevent spontaneous polymerization or oxidative degradation.
-
Storage: Hygroscopic. Store at -20°C under Argon.
Part 2: Application Workflows
Workflow A: The "Clickable" Linker in ADCs
In Antibody-Drug Conjugates (ADCs), 2-MDAB serves as a cleavable spacer . The amines conjugate to the antibody and payload, while the methylene group allows for the attachment of solubility enhancers (e.g., PEG-thiol) or additional pharmacophores via thiol-ene coupling.
Workflow B: Peptide Macrocyclization (Stapling)
2-MDAB can replace two amino acids in a peptide sequence. The exocyclic alkene then reacts with a cysteine elsewhere in the chain (or an external dithiol) to "staple" the peptide into a helical conformation, improving protease resistance and cell permeability.
Visualization of Chemical Logic
The following diagram illustrates the transformation of the Itaconic Acid precursor into the functional scaffold and its subsequent conjugation pathways.
Caption: Figure 1. Synthetic trajectory of 2-MDAB from biomass precursor to high-value medicinal chemistry applications.
Part 3: Detailed Experimental Protocols
Protocol 1: Radical-Mediated Thiol-Ene Conjugation
Purpose: To attach a thiol-containing drug or PEG chain to the 2-MDAB scaffold without protecting the amines. This reaction is bio-orthogonal (does not react with amines/alcohols).
Reagents:
-
Substrate: Peptide/Linker containing 2-MDAB unit (1.0 equiv).
-
Thiol: R-SH (e.g., PEG-SH or Cysteine-drug) (1.2 – 1.5 equiv).
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DPAP (2,2-Dimethoxy-2-phenylacetophenone).
-
Solvent: Degassed Water/ACN (1:1) or DMF.[2]
Step-by-Step Procedure:
-
Preparation: Dissolve the 2-MDAB substrate (10 mM final) and the Thiol (12-15 mM) in the degassed solvent.
-
Initiator Addition: Add LAP (0.1 equiv) from a fresh stock solution.
-
Irradiation: Irradiate the mixture with UV light (365 nm, 10 mW/cm²) for 15–30 minutes at room temperature. Note: If using thermal initiation (AIBN), heat to 60°C for 4 hours, but UV is preferred for temporal control.
-
Quenching: No quenching is usually required.
-
Purification: Analyze by LC-MS. The product will show a mass shift corresponding to the Thiol addition (+H). Purify via semi-prep HPLC (C18 column, 0.1% TFA gradient).
QC Check (Self-Validation):
-
Success: Disappearance of the vinyl proton signals in NMR (
4.8–5.2 ppm) and appearance of thioether methylene signals. -
Failure: If disulfide dimerization of the thiol occurs (R-S-S-R), increase the concentration of TCEP (Tris(2-carboxyethyl)phosphine) to keep thiols reduced during the reaction.
Protocol 2: Stability Assessment (Ellman’s Test Interference)
Purpose: To verify that the exocyclic alkene does not spontaneously react with biological nucleophiles (like Glutathione) in the absence of radicals, ensuring stability in plasma.
-
Incubation: Incubate 2-MDAB (100 µM) with Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C for 24 hours.
-
Detection: Aliquot at t=0, 4h, 24h. Add Ellman’s Reagent (DTNB).
-
Readout: Measure Absorbance at 412 nm.
-
Interpretation:
-
Stable (Pass): Absorbance remains constant (GSH concentration is unchanged). This confirms the alkene is not a Michael acceptor and requires radical activation to react.
-
Unstable (Fail): Decrease in Absorbance indicates spontaneous conjugation (toxicity risk).
-
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Polymerization | Free base form stored improperly. | Always store as 2HCl salt . Convert to free base only in situ using DIPEA/TEA. |
| Low Click Yield | Oxygen inhibition of radical cycle. | Rigorously degas solvents (sparge with Argon for 15 min) before adding initiator. |
| Amine Side Rxn | Michael addition (rare but possible at high pH). | Maintain reaction pH < 8.[3]0. The exocyclic alkene is electronically isolated, but high pH can force reactivity. |
References
-
Thiol-Ene Click Chemistry in Peptide Science
-
Itaconic Acid as a Precursor
- Title: Monomer Spotlight: Multifunctional and Renewable Itaconic Acid.
- Source:Polymer Science Learning Center (2020).
-
URL:[Link]
-
Polyamine Analogues in Therapy
- Title: Polyamine analogues in cancer and parasitic disease therapy.
- Source:Biochemical Society Transactions (2003).
-
URL:[Link]
-
ADC Linker Strategies
Sources
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Stabilization & Storage of Methylidene-Functionalized Amines
Status: Operational Ticket ID: CHEM-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Preventing spontaneous polymerization of N-vinyl and methylidene-amine reagents.
Executive Summary: The Instability Triad
Methylidene-functionalized amines (specifically N-vinyl amines, enamines, and methylene-activated amines) represent a unique storage challenge. Unlike standard monomers, they possess a "dual-trigger" instability mechanism:
-
Radical Polymerization: Initiated by heat, light, or peroxides attacking the electron-rich alkene.
-
Cationic Polymerization/Hydrolysis: The nitrogen lone pair donates electron density to the double bond (enamine resonance), making the
-carbon highly nucleophilic. Trace acids protonate this carbon, triggering rapid cationic chain polymerization or hydrolysis into aldehydes (which subsequently form explosive peroxides).
Immediate Action Required: If your reagent has turned yellow, viscous, or cloudy, quarantine immediately . These are signs of oligomerization or oxidation.
Mechanistic Failure Analysis
To prevent degradation, you must understand the enemy. The following diagram illustrates the two distinct pathways that lead to sample failure.
Figure 1: The dual-failure mode of methylidene amines. Note that acid contamination is as dangerous as radical initiation.
Storage Protocols: The "Three-Pillar" System
Do not rely on a single method. Effective storage requires a redundant system.
Pillar A: Chemical Inhibition (The Additives)
You must select an inhibitor based on your specific storage environment.[1]
| Inhibitor Class | Common Agents | Mechanism | Best For...[2] | Critical Constraint |
| Radical Scavenger (Aerobic) | MEHQ (Mequinol), TBC (t-Butylcatechol) | Traps radicals; requires | Bulk monomers, shipping. | DO NOT store under 100% Nitrogen; the inhibitor will be consumed and fail. |
| Radical Scavenger (Anaerobic) | Phenothiazine (PTZ) , BHT | Traps radicals; works without | Long-term storage, highly reactive species. | PTZ is difficult to remove; BHT is easier to wash out. |
| Acid Scavenger (Base) | NaOH pellets , TEA , Solid | Neutralizes trace acid/CO2. | N-Vinyl Amides (e.g., NVP), Enamines. | Essential for preventing cationic polymerization. |
Pillar B: Environmental Control
-
Temperature: Store at 2°C – 8°C .
-
Why: The Arrhenius equation dictates that lowering temperature by 10°C roughly halves the polymerization rate.
-
Warning: Do not freeze unless verified; freezing can concentrate inhibitors into "islands," leaving bulk liquid unprotected (eutectic separation).
-
-
Atmosphere:
-
If using PTZ/BHT : Sparge with Argon/Nitrogen and seal.
-
If using MEHQ/TBC : Maintain "lean air" (5-10% oxygen) or do not sparge aggressively.
-
-
Container:
-
Use Amber Glass (blocks UV <400nm).
-
Silanize glass surfaces if the amine is extremely acid-sensitive (glass silanols
are acidic enough to trigger enamines).
-
Pillar C: Pre-Use Purification Protocol
Standard Operating Procedure (SOP-05)
Objective: Remove inhibitor (e.g., BHT) prior to sensitive catalysis.[1]
-
Flash Column Method (Recommended):
-
Pack a short plug of basic alumina (not acidic silica).
-
Elute the amine with non-polar solvent (Hexane/DCM).
-
Result: Phenolic inhibitors (BHT/MEHQ) bind to the alumina; the amine passes through.
-
-
Wash Method:
Troubleshooting & FAQs
Q1: My N-vinyl amine has developed a yellow tint. Is it still usable?
A: The yellow color often indicates the formation of conjugated oligomers or oxidation products (N-oxides).
Test: Run a TLC or GC-MS. If the monomer peak is >95%, you can distill it (under vacuum, <50°C) to recover usability.
Action: If viscosity has increased, discard. Viscosity indicates significant polymer chain formation.
Q2: Can I store my amine in standard borosilicate glass vials?
A: For standard amines, yes. For highly reactive enamines or N-vinyl compounds , standard glass is risky because the surface silanol groups (
) are acidic.
Solution: Add a single pellet of KOH to the vial or use silanized (deactivated) glass to prevent surface-catalyzed polymerization.
Q3: Why did my sample polymerize even though I stored it under Nitrogen?
A: You likely used an oxygen-dependent inhibitor like MEHQ or TBC . These phenols react with radical chains to form a radical intermediate that must react with oxygen to become stable. Without oxygen, the inhibitor itself can sometimes act as a chain transfer agent or simply run out of capacity.
Fix: Switch to Phenothiazine or BHT for inert atmosphere storage.
Q4: How do I check if the inhibitor is still active?
A: For TBC (tert-butylcatechol), a simple spot test exists:
Dissolve a drop of sample in methanol.
Add a drop of dilute NaOH.
Pink/Red Color = TBC is present (active).
Colorless/Brown = Inhibitor depleted.
References
-
ChemicalBook. (2024). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. Retrieved from
-
BenchChem. (2025).[1] How to prevent premature polymerization of 4-vinyl-o-xylene. Retrieved from
-
Eastman Chemical Company. (n.d.). Hydroquinone Inhibitors for Polymerization. ChemPoint. Retrieved from
-
BOC Sciences. (n.d.). Polymerization Inhibitors: Classification and Mechanism. Retrieved from
-
Google Patents. (2020). WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer. Retrieved from
Sources
Stability of Boc protecting group with exocyclic alkenes under acidic conditions
Ticket ID: BOC-EXO-404 Subject: Stability & Deprotection of Boc Groups with Exocyclic Alkenes Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The Core Conflict: You are attempting to remove a Boc group (acid-labile) in the presence of an exocyclic alkene. This presents a dual failure mode:
-
Cation Trapping (Alkylation): The tert-butyl cation (
-Bu ) generated during deprotection is a "hard" electrophile. Exocyclic alkenes are nucleophilic enough to trap this cation, leading to irreversible tert-butylation of your alkene (Friedel-Crafts-like alkylation). -
Acid-Catalyzed Isomerization: Protic acids (TFA, HCl) can protonate the alkene, leading to carbocation intermediates that resolve by shifting the double bond to a thermodynamically more stable (usually endocyclic) position.
The Solution: You must decouple the deprotection event from the protonation of the alkene. This is achieved either by cation scavenging (kinetic control) or by using non-protic Lewis acid cocktails (TMSOTf).
The Mechanistic Hazard
To fix the problem, we must visualize the failure. The diagram below illustrates how the standard TFA deprotection pathway bifurcates into success (scavenging) or failure (alkene attack).
Figure 1: The branching ratio between the desired deprotection and the alkylation side-reaction is determined by the relative nucleophilicity of the scavenger vs. your alkene.
Validated Protocols
Protocol A: The "High-Scavenger" Cocktail (TFA/Silane)
Best for: Substrates where the alkene is sterically hindered or electron-deficient, reducing its nucleophilicity.
The Logic: Standard scavengers like water or anisole are often insufficient for protecting alkenes. Triethylsilane (TES) or Triisopropylsilane (TIS) are superior because they act as hydride donors, irreversibly reducing the
Reagents:
-
Triethylsilane (TES) - Critical Component
Procedure:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add TES (2.0 - 5.0 equiv) . Note: Add this BEFORE the acid.
-
Cool to 0°C.
-
Slowly add TFA.[1] Final ratio should be DCM:TFA:TES (50:45:5) .
-
Stir at 0°C. Monitor by TLC.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA.[1]
Protocol B: The "Nuclear Option" (TMSOTf/2,6-Lutidine)
Best for: Highly sensitive exocyclic alkenes prone to migration or acid-catalyzed hydration.
The Logic: This method avoids Brønsted acids entirely. TMSOTf silylates the Boc carbonyl, inducing fragmentation. 2,6-Lutidine acts as a non-nucleophilic base that buffers any adventitious protons, preventing alkene isomerization while allowing the silyl-Lewis acid to cleave the carbamate.
Reagents:
Procedure:
-
Dissolve Boc-substrate in anhydrous DCM under
atmosphere. -
Add 2,6-Lutidine (3.0 equiv) .
-
Cool to 0°C.
-
Dropwise add TMSOTf (2.0 equiv) .[1]
-
Stir at 0°C for 30–60 mins.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.
-
Workup: Dilute with DCM, wash with sat.[1]
.
Troubleshooting & Data Analysis
Comparative Scavenger Efficiency
If Protocol A fails, check your scavenger choice.
| Scavenger | Mechanism | Efficiency for Alkenes | Notes |
| Water | Nucleophilic Capture ( | Low | Forms |
| Anisole | Friedel-Crafts Alkylation | Medium | Can lead to difficult-to-separate aromatic byproducts. |
| Thioanisole | S-Alkylation | High | Very effective but foul-smelling; risk of S-alkylation. |
| Triethylsilane (TES) | Hydride Transfer | Excellent | Reduces cation to gas (isobutane). Cleanest profile. |
Decision Matrix: Which Protocol?
Figure 2: Workflow for selecting the appropriate deprotection strategy based on substrate sensitivity.
Frequently Asked Questions (FAQs)
Q: My yield is >100% and the NMR shows a messy aliphatic region. What happened?
A: You likely have
Q: Can I use HCl in Dioxane?
A: Only if your alkene is very stable. HCl is a strong acid and
Q: Why use 2,6-Lutidine instead of Pyridine in Protocol B? A: Steric hindrance. 2,6-Lutidine is too bulky to attack the TMS-Boc intermediate or the electrophilic centers, whereas pyridine might act as a nucleophile, complicating the reaction.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.[6] (Establishes the efficacy of scavengers like Thioanisole and Silanes).
- Sakurai, H. (1976). "Silicon in Organic Synthesis.
-
BenchChem Technical Guides. (2025). "Boc-guanidine deprotection side reactions and how to avoid them." (Protocols for TMSOTf/Lutidine).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (The authoritative text on deprotection conditions and stability).
-
Han, G., et al. (2001).[7] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[7] Journal of Peptide Research.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. experts.arizona.edu [experts.arizona.edu]
Validation & Comparative
1H NMR spectrum analysis of Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate
Executive Summary: The Methylidene Challenge
In the synthesis of functionalized linkers for bioconjugation or peptidomimetics, Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate represents a high-value scaffold.[1] Its core feature—the exocyclic 2-methylidene (
However, this molecule suffers from a critical thermodynamic instability: isomerization .[2] Under acidic conditions or thermal stress, the exocyclic double bond migrates to form the more stable internal alkene (endo-isomer).
This guide provides a definitive 1H NMR comparative analysis to distinguish the active Target Molecule from its primary impurity (the Internal Isomer) and the saturated precursor. Reliance on LC-MS alone is insufficient, as both the target and the isomer share the exact same mass (
Structural Analysis & Expectations
The Target Molecule
-
Structure:
[1] -
Key Feature: The terminal double bond (exocyclic) breaks symmetry and presents distinct geminal protons.[1]
The Competitor (Impurity)
-
Structure:
(Isomerized)[1] -
Key Feature: Loss of the terminal methylene; appearance of a vinyl proton and an allylic methyl group.[1]
Comparative 1H NMR Data Guide
The following table contrasts the spectral fingerprints of the Target against its critical failure modes.
Solvent:
| Feature | Target: Exocyclic Methylidene | Alternative: Internal Isomer (Impurity) | Alternative: Saturated (Precursor) |
| Olefin Region (4.5 - 5.5 ppm) | Diagnostic: Two distinct signals at 4.85 ppm and 5.05 ppm (singlets or narrow doublets).[1] | Failure Mode: One signal at ~5.30 ppm (triplet or multiplet). | Clean: No signals in this region.[1] |
| Allylic Methyl (1.6 - 1.8 ppm) | Absent. | Diagnostic: Distinct doublet/singlet at ~1.70 ppm .[1] | Absent. (Methine multiplet appears at ~1.8 ppm).[1] |
| Carbamate | Doublet at ~3.70 ppm ( | Singlet or doublet at ~3.60 ppm .[1] | Multiplet at ~3.0 ppm (Shielded). |
| Backbone | Allylic triplet at ~2.25 ppm .[1] | Vinyl-adjacent multiplet.[1] | Broad multiplets.[1] |
| Boc Group | Singlet at 1.44 ppm .[1] | Singlet at 1.44 ppm .[1] | Singlet at 1.44 ppm . |
Critical Insight: If you observe a signal at 1.7 ppm coupled with a shift in the olefin region from two peaks to one, your linker has isomerized.[2] This is irreversible.
Experimental Protocol: Self-Validating Acquisition
To ensure the spectrum is valid and not an artifact of sample degradation during preparation, follow this protocol.
Step 1: Sample Preparation (pH Control)
Free amines in
-
Solvent Choice: Use
treated with anhydrous (neutralized) OR use .[1] -
Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.
-
Addendum: If the amine is an HCl salt, add 1 drop of
(in ) or use to sharpen the peaks.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5 seconds . (The vinylic protons have long T1 relaxation times; short D1 leads to under-integration).[1]
-
Scans: 16–32 scans are sufficient.[1]
Step 3: Processing & Integration
-
Calibrate to Residual Solvent (
@ 7.26 ppm). -
Normalization: Set the Boc singlet (9H) to an integral of 9.00.
-
Validation Check: The Exocyclic protons (4.8–5.1 ppm) must integrate to 2.00 (±0.1) . If the integral is < 1.8, check for the isomer peak at 5.3 ppm.[2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for validating the structural integrity of the linker based on the NMR data.
Figure 1: NMR Decision Tree for validating the regioselectivity of the methylidene group versus the internal alkene isomer.
References
-
Pittelkow, M., et al. (2005).[2] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2005(13), 2195-2202.[2] (Establishes baseline shifts for mono-Boc diamines). [1][2]
-
Doc Brown's Chemistry. (n.d.).[1] "Interpreting the 1H NMR spectrum of 2-methylbut-2-ene." (Authoritative reference for distinguishing exocyclic vs. endocyclic alkene shifts).
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 4351, tert-butyl N-(4-aminobutyl)carbamate." (Reference for the saturated backbone assignments).
-
Kwan, E. E. (2012).[2][3] "Lecture 2: The Chemical Shift." Harvard University Chemistry.[1] (Mechanistic explanation of olefinic anisotropy and shielding).
Sources
A Comparative Guide to the Reactivity of Methylidene vs. Vinyl Groups in Diamine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the selection of functional groups within a molecular scaffold is a critical decision that dictates synthetic strategy and, ultimately, biological activity. Diamine scaffolds are privileged structures in medicinal chemistry, and their functionalization is a key step in the creation of diverse compound libraries. This guide provides an in-depth comparison of the reactivity of two common functionalities, the methylidene (as part of an imine or related structure) and the vinyl group (typically as an enamine), when incorporated into diamine scaffolds. We will explore the underlying electronic and steric factors that govern their reactivity, present supporting experimental data, and provide detailed protocols for their synthesis and comparative analysis.
Fundamental Differences in Electronic Structure and Reactivity
At first glance, the methylidene group (C=CH₂) and the vinyl group (-CH=CH₂) appear to be simple unsaturated moieties. However, when integrated into a diamine scaffold, their electronic nature and, consequently, their reactivity profiles diverge significantly. In this context, the methylidene group is most commonly encountered as part of an imine (C=N), while the vinyl group is often present as an enamine (C=C-N).
The key difference lies in the polarization of the double bond. In an imine, the nitrogen atom is more electronegative than carbon, leading to a polarized C=N bond with a partial positive charge on the carbon atom. This renders the imine carbon electrophilic.[1][2] Conversely, in an enamine, the nitrogen atom's lone pair of electrons can be delocalized into the C=C double bond, making the β-carbon electron-rich and nucleophilic.[3] This fundamental electronic distinction is the primary driver of their differential reactivity.
Imines with an α-hydrogen can undergo tautomerization to their enamine form.[3] This equilibrium is a crucial consideration, as the reactivity observed for such imines can be a composite of both the electrophilic imine and the nucleophilic enamine tautomer.
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Electronic nature of methylidene and vinyl groups in diamines.
Comparative Reactivity in Key Organic Transformations
The distinct electronic properties of methylidene (imine) and vinyl (enamine) groups in diamine scaffolds lead to divergent outcomes in common synthetic transformations.
Michael Addition: A Tale of Two Nucleophiles
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation.[4] In this reaction, the differing nucleophilicity of enamines and the electrophilicity of imines are starkly illustrated.
-
Vinyl Groups (Enamines): As potent nucleophiles, enamines readily undergo Michael addition to α,β-unsaturated carbonyl compounds. The reaction proceeds through the attack of the electron-rich β-carbon of the enamine onto the electrophilic β-carbon of the Michael acceptor.[5]
-
Methylidene Groups (Imines): In their imine form, these groups are electrophilic and do not act as nucleophiles in Michael additions. However, if the imine possesses an α-hydrogen, it can tautomerize to the corresponding enamine, which can then participate in the Michael addition. The overall reactivity will depend on the position of the imine-enamine equilibrium. Protonation of the imine nitrogen increases its electrophilicity, making it more susceptible to attack by other nucleophiles, but not a Michael donor itself.[2]
Table 1: Comparison of Reactivity in Michael Addition
| Functional Group (in Diamine) | Role in Michael Addition | Expected Reactivity |
| Vinyl (Enamine) | Nucleophile | High |
| Methylidene (Imine) | Electrophile (or latent nucleophile via tautomerization) | Low to moderate (depends on tautomerism) |
Cycloaddition Reactions: [3+2] vs. Diels-Alder
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The behavior of methylidene and vinyl groups in these reactions is also distinct.
-
Vinyl Groups (Enamines): Enamines can participate as the 2π component in [4+2] Diels-Alder reactions, typically with electron-deficient dienes. They can also undergo [3+2] cycloadditions with 1,3-dipoles.
-
Methylidene Groups (Imines): Imines can act as dienophiles in Diels-Alder reactions, particularly when activated by an electron-withdrawing group on the nitrogen. More commonly, imines participate in [3+2] cycloadditions with azomethine ylides, a reaction that has been extensively used for the synthesis of pyrrolidines. The diastereoselectivity of these reactions is often high and can be controlled by the stereochemistry of the starting materials and the reaction conditions.
The Influence of the Diamine Scaffold: Intramolecular Effects
The presence of a second amine functionality within the scaffold can significantly influence the reactivity of the methylidene or vinyl group. This second amine can act as:
-
An Internal Base: The second amine can facilitate deprotonation steps, such as the formation of an enamine from an iminium ion intermediate.
-
A Proton Shuttle: It can participate in proton transfer steps, which are crucial in both imine and enamine formation and their subsequent reactions.
-
A Hydrogen-Bonding Site: The second amine can form hydrogen bonds with reactants or transition states, potentially influencing the stereochemical outcome of a reaction.
-
A Chelating Group: In metal-catalyzed reactions, the diamine can act as a bidentate ligand, influencing the reactivity and selectivity of the catalytic process.
The proximity of the second amine group can lead to intramolecular cyclization reactions, a common strategy for the synthesis of nitrogen-containing heterocycles.[6] The propensity for cyclization will depend on the length of the linker between the two nitrogen atoms and the reaction conditions.
dot graph Intramolecular_Effects { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Intramolecular influences of the second amine in a diamine scaffold.
Experimental Protocols
To provide a practical framework for comparing the reactivity of methylidene and vinyl groups, we present the following experimental protocols.
Synthesis of a Diamine Scaffold with a Vinyl Group (Enamine)
This protocol describes the synthesis of an enamine from a diamine and a ketone, a common method for generating the nucleophilic vinyl group within the scaffold.
Protocol 4.1.1: Synthesis of 1-(4-Methylpiperazin-1-yl)cyclohex-1-ene
-
Reactant Preparation: To a solution of N-methylpiperazine (1.0 g, 10 mmol) in toluene (20 mL) is added cyclohexanone (1.08 g, 11 mmol).
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (50 mg, 0.26 mmol) is added to the mixture.
-
Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired enamine.
Proposed Protocol for a Competitive Michael Addition Reaction
This experiment is designed to directly compare the nucleophilic reactivity of a vinyl-diamine (enamine) versus a methylidene-diamine (imine) that can tautomerize to an enamine.
Protocol 4.2.1: Competitive Michael Addition to Methyl Acrylate
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of the vinyl-diamine (from Protocol 4.1.1) and a comparable methylidene-diamine (e.g., the imine formed from N-methylethylenediamine and cyclohexanone) in a suitable solvent such as acetonitrile (10 mL).
-
Initiation of Reaction: Add a sub-stoichiometric amount of methyl acrylate (e.g., 0.5 mmol) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by ¹H NMR spectroscopy or LC-MS. The relative consumption of the two diamine derivatives and the formation of the corresponding Michael adducts will provide a direct measure of their relative reactivity.
-
Data Analysis: Quantify the amounts of starting materials and products at various time points to determine the initial reaction rates and the final product distribution.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Workflow for the competitive reactivity experiment.
Conclusion
The choice between a methylidene and a vinyl group in a diamine scaffold has profound implications for its chemical reactivity. Vinyl groups, typically present as enamines, are potent nucleophiles, readily participating in reactions such as Michael additions. Methylidene groups, in the form of imines, are electrophilic at the carbon atom. However, the possibility of imine-enamine tautomerism can allow for nucleophilic reactivity from imines bearing an α-hydrogen. The diamine scaffold itself is not a passive bystander; the second amino group can play a crucial intramolecular role in catalysis and in directing the stereochemical outcome of reactions.
For drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the generation of diverse chemical libraries. The experimental protocols provided in this guide offer a starting point for the practical investigation of these fascinating and synthetically useful functional groups.
References
- Oreate AI Blog. (2026, January 15). Enamines and Imines: Unraveling the Subtle Differences.
- Difference Between. (2021, January 25). Difference Between Imine and Enamine.
- PubMed. (2019, May 15).
- Pearson. Imine vs Enamine Explained: Definition, Examples, Practice & Video Lessons.
- Master Organic Chemistry. (2022, March 7).
- Organic Chemistry. 19.
- The Pennsylvania State University. 10.
- AK Lectures.
- Master Organic Chemistry. (2025, April 16). Enamines.
- PubMed. (2024, May 27). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion.
- ChemRxiv.
- ResearchGate. The Asymmetric Michael Addition Reaction Using Chiral Imines.
- RSC Publishing.
- MDPI. (2022, July 18). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy.
- Chemistry LibreTexts. (2025, February 24). 19.
- PMC. (2024, April 19). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion.
- OperaChem. (2024, October 21).
- PMC. (2012, November 30). Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones*.
- PMC. (2014, April 24).
- Master Organic Chemistry. (2023, May 24).
- ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry.
- PMC.
- ACS Publications. (2024, July 22). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes | Organic Letters.
- RSC Publishing. (2015, June 24). 1,3-Dipolar cycloadditions of azomethine imines.
- ResearchGate. (2026, January 31). 3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines | Request PDF.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones* - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate
[1][2]
Executive Safety Summary & Hazard Identification
Compound: Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate Functional Class: Boc-protected Alkenyl Diamine[1][2]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this precise intermediate may be limited, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule contains a free primary amine and a reactive exocyclic alkene.[2]
Critical Hazard Assessment:
-
Corrosivity (Primary Hazard): The free primary amine (
) is basic and likely Corrosive (Category 1B) to skin and eyes.[2] It can cause irreversible tissue damage upon contact.[2] -
Sensitization: Aliphatic amines are known sensitizers; repeated exposure may lead to contact dermatitis or respiratory sensitization.[2]
-
Reactivity: The methylidene (exocyclic alkene) group introduces a risk of polymerization if stored improperly (heat/light) and potential cross-reactivity with electrophiles. The Boc group is acid-labile; contact with strong acids will release isobutylene gas and CO₂, potentially over-pressurizing sealed vessels.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The lipophilic nature of the Boc group facilitates skin absorption, while the amine terminus attacks tissue.[2]
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2][3] Outer: Long-cuff Nitrile (min.[1][2] 5-8 mil) or Laminate (Silver Shield®) | Standard latex degrades rapidly against organic amines.[1][2] The Boc-group increases lipophilicity, aiding permeation through thin gloves.[2] Double gloving provides a "breakthrough buffer."[2] |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Venting) + Face Shield | Safety glasses are insufficient .[2] The amine vapor is lacrimatory and corrosive.[2] A face shield is mandatory during transfers >50mL to prevent splashes from reaching the neck/chin.[2] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary control.[1][2] If working outside a hood (not recommended), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.[2] |
| Body Protection | Lab Coat (Nomex/Cotton) + Chemical Apron | Synthetic blends (polyester) can melt into skin if a fire occurs (Boc groups are flammable).[2] An impervious apron prevents soak-through of corrosive liquids.[1][2] |
| Footwear | Closed-toe, leather/impervious uppers.[2] | Mesh sneakers allow immediate chemical penetration to the sock/skin interface.[2] |
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks with experimental logic to prevent exposure before it happens.[2]
Diagram: Handling & Synthesis Workflow
Figure 1: Operational workflow ensuring moisture control and exposure prevention. Note the critical equilibration step to prevent hydrolysis.
Detailed Methodology
Step 1: Retrieval & Equilibration[1][2]
-
Protocol: Remove the container from the freezer (-20°C). Do not open immediately. Place in a desiccator and allow it to warm to room temperature (approx. 30-45 mins).
-
Causality: Opening a cold bottle of amine introduces atmospheric moisture.[2] Water reacts with the amine to form sticky carbonates or hydrates, altering stoichiometry and potentially degrading the methylidene group.[2]
Step 2: Weighing & Transfer[1][2]
-
Static Control: Use an antistatic gun if the compound is a solid/powder.[2] Boc-protected amines are often fluffy and electrostatic, leading to "fly-away" particles that contaminate the balance area.[1][2]
-
Technique: Weigh into a tared vial inside the fume hood. Do not transport open containers across the lab.
-
Solvent Addition: If the compound is an oil, dissolve immediately in the reaction solvent (e.g., DCM, DMF) to lower vapor pressure and reduce inhalation risk.
Step 3: Reaction Setup[1][4]
-
Inert Atmosphere: The methylidene group is susceptible to oxidation.[2] Purge reaction vessels with Nitrogen or Argon.[2]
-
Acid Warning: If your protocol involves deprotection (removing the Boc group), use TFA or HCl in Dioxane.[2] Caution: This generates Isobutylene gas.[2] Ensure the vessel is vented to a scrubber or oil bubbler to prevent pressure buildup.[2]
Emergency Response Procedures
Standard First Aid is often insufficient for amine burns.[2] Immediate dilution is key.[2]
| Incident | Immediate Action | Technical Note |
| Skin Contact | Flush for 15+ Minutes . Do not use vinegar/acids to neutralize.[2] | Neutralization creates an exothermic reaction, worsening the thermal burn on top of the chemical burn.[2] Use water only. |
| Eye Contact | Irrigate immediately (15-20 mins).[1][2][5] Hold eyelids open. | Amines penetrate the cornea rapidly.[2] Seconds matter to prevent permanent opacity.[2] |
| Inhalation | Move to fresh air.[2][5][6][7][8] If wheezing occurs, seek medical attention. | Sensitization may cause delayed asthmatic reactions (4-8 hours post-exposure).[1][2] |
| Spill (<10mL) | Absorb with Vermiculite or Sand .[2] Do not use paper towels. | Paper towels increase surface area for evaporation (fumes) and are flammable.[2] Collect in a sealed container labeled "Hazardous Waste."[2] |
Disposal & Waste Management
Proper disposal protects downstream environmental safety.[2]
-
Segregation: Do not mix with Acid Waste.[2] Mixing this amine with acid waste streams can cause violent heat generation and gas evolution.[2]
-
Classification: Dispose of as "Basic Organic Waste" (Alkaline).[2]
-
Container: High-density polyethylene (HDPE) or glass.[2] Avoid metal containers if the amine is wet/corrosive.[2]
-
Labeling: Clearly mark as "Contains Amines - Corrosive."[1][2][7]
References
-
PubChem. (n.d.).[2] Compound Summary: tert-Butyl N-(4-aminobutyl)carbamate (Analog).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
